(3-Bromopyridin-4-YL)methanamine
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Overview
Description
(3-Bromopyridin-4-YL)methanamine is a heterocyclic organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the third position and a methanamine group is attached at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopyridin-4-YL)methanamine typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 4-methylpyridine to form 3-bromo-4-methylpyridine, which is then subjected to amination to yield this compound . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like copper sulfate under controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromopyridin-4-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and complex heterocyclic compounds .
Scientific Research Applications
(3-Bromopyridin-4-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents and therapeutic compounds.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Bromopyridin-4-YL)methanamine involves its interaction with various molecular targets and pathways. The bromine atom and methanamine group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can modulate biological pathways and have potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **(5-Bromopyridin
Properties
IUPAC Name |
(3-bromopyridin-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDOXSAQHKFABB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677211 |
Source
|
Record name | 1-(3-Bromopyridin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887581-41-1 |
Source
|
Record name | 1-(3-Bromopyridin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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